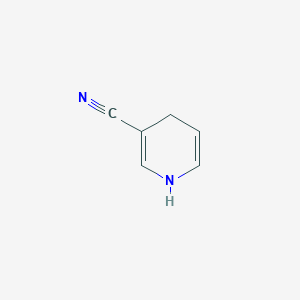

3-Pyridinecarbonitrile, 1,4-dihydro-

Description

Significance of Dihydropyridine (B1217469) and Pyridinecarbonitrile Architectures in Heterocyclic Chemistry

The dihydropyridine (DHP) scaffold is a six-membered heterocyclic ring containing nitrogen that is partially saturated. The 1,4-dihydropyridine (B1200194) variant, in particular, is of immense significance in medicinal chemistry. researchgate.neteurekaselect.com Its derivatives are famously known as calcium channel blockers, which are crucial in the treatment of hypertension and angina. researchgate.netnih.gov The Hantzsch esters, a common name for certain 1,4-DHP derivatives, are synthetic analogues of the naturally occurring dihydronicotinamide (NADH) and possess significant redox properties, making them valuable as bioantioxidants and models for studying oxidative stress. wikipedia.orgresearchgate.net The adaptability of the DHP ring allows for structural modifications that have led to the discovery of compounds with a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. researchgate.neteurekaselect.com

The pyridine (B92270) ring, the aromatic counterpart to dihydropyridine, is a fundamental building block in over 7,000 drug molecules. nih.gov Its presence can enhance a molecule's biochemical potency, metabolic stability, and permeability. nih.gov When a nitrile (-C≡N) group is introduced to form a pyridinecarbonitrile (or cyanopyridine), it imparts unique electronic properties and can act as a key interaction point, often as a hydrogen bond acceptor. researchgate.net The cyanopyridine moiety is a feature in several modern therapeutic agents and is explored extensively in drug discovery, particularly for developing anticancer agents that can inhibit specific kinases or other cellular targets. nih.gov

Historical Context and Evolution of Research on 1,4-Dihydropyridinecarbonitrile Systems

The foundation for the synthesis of the 1,4-dihydropyridine core was laid in 1881 by the German chemist Arthur Hantzsch. wikipedia.orgwikipedia.org The Hantzsch pyridine synthesis, as it came to be known, is a multi-component reaction that classically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849). nih.govwikipedia.orgdrugfuture.com This method produces a 1,4-dihydropyridine which can then be isolated or oxidized to the corresponding pyridine. acs.org For decades, this reaction has remained one of the most reliable and widely used protocols for accessing the 1,4-DHP scaffold, and its discovery was pivotal to the later development of DHP-based pharmaceuticals. nih.govacs.org

The evolution from the original Hantzsch synthesis, which typically yields dicarboxylate esters, to systems containing nitrile groups represents a significant synthetic advancement. Modern research has focused on adapting the multi-component reaction strategy to create 1,4-dihydropyridinecarbonitrile systems. This is often achieved by replacing the β-ketoester starting material with a nitrile-containing equivalent, such as malononitrile (B47326). arkat-usa.orgresearchgate.net Researchers have developed one-pot, four-component reactions that combine an aldehyde, malononitrile, and an amine to efficiently generate 1,4-dihydropyridine-3,5-dicarbonitriles. arkat-usa.orgresearchgate.net This evolution allows for the direct incorporation of the cyano groups, which are valuable for their electronic properties and potential as bioisosteres for ester or carboxylate groups, thereby expanding the chemical space and potential applications of the DHP scaffold. nih.gov

Scope and Research Focus within the 3-Pyridinecarbonitrile, 1,4-dihydro- Framework

The specific compound, 3-Pyridinecarbonitrile, 1,4-dihydro-, represents a fundamental, unsubstituted scaffold within this class of molecules. However, contemporary chemical research rarely focuses on this parent compound in isolation. Instead, it serves as a conceptual framework, with the primary research thrust being the synthesis and evaluation of its numerous derivatives.

The research scope is largely centered on combinatorial exploration, where substituents are systematically varied at different positions of the 1,4-dihydropyridine-3-carbonitrile core to modulate biological activity. Key areas of investigation include:

Synthesis of Novel Derivatives: A major focus is on developing efficient, often one-pot, multicomponent reactions to generate libraries of substituted 1,4-dihydropyridinecarbonitriles. arkat-usa.orgnih.gov This includes the synthesis of both symmetric dinitrile compounds (e.g., 1,4-dihydropyridine-3,5-dicarbonitriles) and asymmetric derivatives where the nitrile group is paired with another functional group. nih.govresearchgate.net

Medicinal Chemistry Applications: The synthesized derivatives are frequently screened for a range of biological activities. While the traditional role of DHPs is as calcium channel blockers for treating hypertension, the introduction of nitrile groups has shifted the focus towards other therapeutic areas. researchgate.netarkat-usa.org A significant amount of research is dedicated to evaluating these compounds as anticancer agents, with studies targeting their ability to inhibit various protein kinases (like EGFR, HER-2) or to overcome multidrug resistance in cancer cells. nih.gov

Structure-Activity Relationship (SAR) Studies: By creating diverse derivatives, researchers aim to understand how the nature and position of different substituents on the dihydropyridine ring influence the compound's biological efficacy and mechanism of action. nih.gov For example, replacing the ester groups of classic DHPs with nitriles can reduce cardiovascular side effects while retaining or enhancing other desired properties. nih.gov

In essence, the 3-Pyridinecarbonitrile, 1,4-dihydro- framework acts as a blueprint for the design of new, functionally diverse molecules with potential therapeutic applications.

Data Tables

Chemical Properties of 3-Pyridinecarbonitrile (Aromatic Analogue)

| Property | Value | Source(s) |

| Chemical Formula | C₆H₄N₂ | nih.govchemeo.comsigmaaldrich.comnist.gov |

| Molecular Weight | 104.11 g/mol | nih.govsigmaaldrich.com |

| Appearance | Needles or crystals | nih.govsigmaaldrich.com |

| Melting Point | 48-52 °C | nih.govsigmaaldrich.com |

| Boiling Point | ~201-207 °C | nih.govsigmaaldrich.com |

| CAS Number | 100-54-9 | nih.govchemeo.comsigmaaldrich.comnist.gov |

| LogP (Octanol/Water) | 0.36 | nih.gov |

Research Findings on Substituted 1,4-Dihydropyridinecarbonitrile Derivatives

| Derivative Class | Research Focus / Synthesis Method | Observed Biological Activity | Source(s) |

| 1,4-Dihydropyridine-3,5-dicarbonitriles | Autocatalytic four-component reaction of benzaldehydes, malononitrile, and cyclic amines. | Potential as antihypertensive agents (inhibitors of L-type calcium channels). | arkat-usa.orgresearchgate.net |

| Symmetric and Asymmetric Nitrile-Containing 1,4-DHPs | Design and synthesis of derivatives with various aryl substitutions. | Anticancer activity; inhibition of EGFR, HER-2, and BTK kinases; reversal of multidrug resistance. | nih.gov |

| 1,4-DHP-1,2,3-triazole Hybrids | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) from alkyne-functionalized 1,4-DHPs. | Significant antiproliferative action on colorectal adenocarcinoma cells. | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1,4-dihydropyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2/c7-4-6-2-1-3-8-5-6/h1,3,5,8H,2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHOODZGNNBPUPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CNC=C1C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80341140 | |

| Record name | 3-Pyridinecarbonitrile, 1,4-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80341140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23974-91-6 | |

| Record name | 3-Pyridinecarbonitrile, 1,4-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80341140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies and Methodologies for 3 Pyridinecarbonitrile, 1,4 Dihydro Derivatives

Multi-Component Reaction Approaches for Dihydropyridinecarbonitrile Scaffolds

Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials. These reactions are prized for their atom economy, procedural simplicity, and ability to rapidly generate molecular complexity, making them ideal for the construction of dihydropyridinecarbonitrile libraries.

The classical Hantzsch pyridine (B92270) synthesis, first reported in 1881, is a cornerstone of 1,4-DHP chemistry. wikipedia.orgthermofisher.comnih.gov It traditionally involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source. wikipedia.orgorganic-chemistry.org To generate the target 3-pyridinecarbonitrile scaffold, this protocol is modified by replacing one or both β-ketoester components with an active methylene (B1212753) nitrile, such as malononitrile (B47326) or ethyl cyanoacetate. researchgate.netresearchgate.net

A prominent example is the four-component reaction between an aldehyde, malononitrile, a cyclic amine, and a second equivalent of malononitrile or another active methylene compound. researchgate.net For instance, the reaction of 2,6-dihalogen-substituted benzaldehydes, malononitrile, and a cyclic amine like morpholine (B109124) can produce previously unknown 1,4-dihydropyridine-3,5-dicarbonitriles. researchgate.net Similarly, ternary condensation of an aromatic aldehyde, malononitrile, and monothiomalonamide in the presence of triethylamine (B128534) yields 6-amino-4-aryl-3-carbamoyl-5-cyano-1,4-dihydropyridine-2-thiolates. mdpi.com

Modifications to the classical Hantzsch reaction conditions have been developed to improve yields, shorten reaction times, and simplify workup procedures. These include the use of microwave irradiation, often in solvent-free conditions, and catalysis under aqueous conditions, which align with the principles of green chemistry. wikipedia.orgazaruniv.ac.ir

Table 1: Examples of Modified Hantzsch-Type Reactions for 3-Cyano-1,4-DHP Derivatives

| Reactants | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| Aromatic Aldehyde, Malononitrile, Monothiomalonamide, Triethylamine | Ethanol, Room Temp, 0.5h | 6-Amino-4-aryl-3-carbamoyl-5-cyano-1,4-dihydropyridine-2-thiolates | 80-91% | mdpi.com |

| 2,6-Dihalobenzaldehyde, Malononitrile, Morpholine | Ethanol, Reflux, 3h | 4-(2,6-Dihalophenyl)-1,4-dihydropyridine-3,5-dicarbonitriles | 75-80% | researchgate.net |

| Aromatic Aldehyde, β-Ketoester, Malononitrile, Alcohol | Animal Bone Meal Catalyst, Microwave, 10-15 min | Substituted 2-alkoxy-3-cyanopyridines (via oxidation of DHP) | 80-92% | researchgate.net |

The efficiency and selectivity of MCRs for synthesizing dihydropyridinecarbonitriles can be significantly enhanced through catalysis. A wide array of catalysts, including metal-based systems, organocatalysts, and heterogeneous catalysts, have been successfully employed.

For example, ceric ammonium (B1175870) nitrate (B79036) (CAN) has been used as an effective catalyst in the one-pot synthesis of polyhydroquinolines and has been applied to the Hantzsch reaction for 1,4-DHP synthesis. rsc.org Another approach utilizes trichloroisocyanuric acid (TCCA) as a cheap, stable, and efficient homogeneous catalyst for the three-component synthesis of 1,4-DHPs in aqueous media. sharif.edu

Green and sustainable catalysts are of particular interest. Animal bone meal, a cost-effective and environmentally benign material, has been shown to catalyze the one-pot, four-component synthesis of substituted cyanopyridines from β-ketoesters, arylaldehydes, malononitrile, and an alcohol. researchgate.net This method offers high yields and short reaction times. researchgate.net Similarly, various magnetic, silica, and zirconium-based heterogeneous catalytic systems have been developed for the Hantzsch reaction, providing benefits such as easy catalyst recovery and reusability. rsc.org

Table 2: Catalysts for Multi-Component Synthesis of Dihydropyridinecarbonitrile Scaffolds

| Catalyst | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| Trichloroisocyanuric acid (TCCA) | Hantzsch-type condensation | Efficient, inexpensive, aqueous media | sharif.edu |

| Animal Bone Meal (doped) | Four-component synthesis of cyanopyridines | Green, reusable, high yields, short reaction times | researchgate.net |

| Glycine (B1666218) nitrate (GlyNO₃) | Hantzsch-type condensation | Ionic liquid medium, boosted yields | rsc.org |

| Iron(II) salts | Oxidative cascade cyclization | Forms highly functionalized 1,4-DHPs | nih.gov |

Cyclization and Annulation Reactions for 1,4-Dihydropyridine Ring Formation

Beyond the classic MCR paradigm, dedicated cyclization and annulation strategies provide powerful routes to the 1,4-dihydropyridine ring system. These methods often involve the sequential or cascade formation of C-C and C-N bonds to construct the heterocyclic core.

A notable strategy is the iron(II)-mediated oxidative free-radical cascade cyclization. This method allows for the synthesis of highly functionalized 4-alkylated 1,4-DHPs from the reaction of cyclic ethers and enaminones. nih.gov Another innovative approach involves a metal-free cascade reaction between 1,3-diarylprop-2-yn-1-ones and 2-cyano-N-methylacetamide in the presence of potassium carbonate to construct 1-methyl-2-oxo-4,6-diphenyl-1,2-dihydropyridine-3-carbonitrile derivatives. mdpi.com

Intramolecular cyclization of suitably designed precursors is also a viable pathway. For instance, the regioselective cyclization of a 2-cyano-3,10-diketone triterpenoid (B12794562) derivative can lead to the formation of a complex fused pyran-3-one system, demonstrating the potential for complex scaffold synthesis via cyclization. mdpi.com Lewis acid-catalyzed ene cyclizations of 4-aza-1,7-dienes have been shown to produce highly substituted piperidines, and similar strategies can be adapted for dihydropyridine (B1217469) synthesis. nih.gov

Functional Group Interconversions and Derivatization from Precursor Pyridines

An alternative and highly effective approach to synthesizing 1,4-dihydropyridine derivatives involves the derivatization of a pre-existing pyridine ring. This is typically achieved through the reduction of pyridinium (B92312) salts, which can be readily prepared from the corresponding pyridines.

The incorporation of an electron-withdrawing group, such as a nitrile at the 3-position, activates the pyridinium salt, making it more susceptible to nucleophilic addition. nih.gov The dearomatization of these activated 3-cyanopyridinium salts via the addition of a nucleophile is a powerful method for generating 1,4-dihydropyridine structures. This strategy is particularly valuable for accessing derivatives that are difficult to synthesize via traditional Hantzsch-type reactions.

A key development in this area is the organocatalytic enantioselective addition of nucleophiles to 3-cyanopyridinium salts. nih.govrsc.orgscispace.com For example, C(1)-ammonium enolates, generated in situ from aryl esters and a chiral isothiourea catalyst, can add regio- and stereoselectively to 3-cyanopyridinium salts to furnish a range of enantioenriched 1,4-dihydropyridines. nih.govrsc.org This represents a significant advance in the asymmetric synthesis of these compounds.

Regio- and Stereoselective Synthetic Pathways for Substituted 3-Pyridinecarbonitrile, 1,4-dihydro- Analogs

Controlling the regiochemistry and stereochemistry during the synthesis of substituted 1,4-dihydropyridines is a significant challenge. Advanced synthetic methods have been developed to address this, enabling the preparation of specific isomers with high selectivity.

Regioselectivity is often governed by the electronic nature of the substituents on the reacting partners. In the context of additions to pyridinium salts, the electron-withdrawing cyano group at the C3 position directs nucleophilic attack to the C4 position, leading to the desired 1,4-DHP regioisomer. nih.gov

Stereoselectivity, particularly the synthesis of a single enantiomer, is frequently achieved using chiral catalysts. As mentioned previously, the use of chiral isothiourea organocatalysts like (R)-BTM facilitates the highly enantioselective and diastereoselective addition of C(1)-ammonium enolates to 3-cyanopyridinium salts. nih.govrsc.org Optimization studies have shown that factors such as the solvent and the counterion of the pyridinium salt can have a significant impact on the enantiomeric ratio of the final product. For instance, using toluene (B28343) as the solvent and coordinating counterions like bromide or chloride often leads to higher enantioselectivity. rsc.org This method has been used to generate a variety of substituted 1,4-dihydropyridines with excellent diastereomeric (up to 95:5 dr) and enantiomeric ratios (up to 98:2 er). nih.govrsc.org

Table 3: Stereoselective Synthesis of 1,4-DHP Derivatives from 3-Cyanopyridinium Salts

| Pyridinium Salt Substrate | Nucleophile Precursor | Catalyst/Base | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) | Reference |

|---|---|---|---|---|---|

| N-Benzyl-3-cyanopyridinium bromide | Phenyl acetate (B1210297) derivative | (R)-BTM / DABCO | 91:9 | 94:6 | nih.govrsc.org |

| N-(4-Methoxybenzyl)-3-cyanopyridinium bromide | Phenyl acetate derivative | (R)-BTM / DABCO | 89:11 | 93:7 | nih.govrsc.org |

| N-Allyl-3-cyanopyridinium bromide | Phenyl acetate derivative | (R)-BTM / DABCO | 95:5 | 95:5 | nih.govrsc.org |

Sophisticated Spectroscopic and Crystallographic Elucidation of 3 Pyridinecarbonitrile, 1,4 Dihydro Structures

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of 1,4-dihydropyridine (B1200194) derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms. arkat-usa.orgscielo.br

In the ¹H NMR spectra of 1,4-dihydropyridine derivatives, characteristic signals confirm the presence of the dihydropyridine (B1217469) ring. For instance, the proton at the C4 position typically appears as a singlet between δ 4.88 and 5.09 ppm, while the NH proton of the ring shows a singlet in the range of δ 5.59–6.10 ppm. nih.gov The disappearance of the aldehyde proton signal and the active methylene (B1212753) proton signals from the starting materials are key indicators of a successful Hantzsch reaction synthesis. nih.gov

¹³C NMR spectroscopy further corroborates the structure. The spectra of 1,4-dihydropyridine derivatives show distinct signals for the carbon atoms of the heterocyclic ring. scielo.br The C3 and C5 carbons resonate at lower chemical shifts, around 100 ppm, which is uncharacteristic for typical olefinic carbons. scielo.br Conversely, the C2 and C6 carbons appear at higher chemical shifts, approximately 146 ppm, and the C4 carbon signal is found between 36.8 and 41.3 ppm. scielo.br The chemical shifts of the 1,4-dihydropyridine ring carbons are not significantly affected by the nature of the substituents at the C3, C4, and C5 positions. scielo.br One- and two-dimensional NMR experiments like DEPT, HMQC, HMBC, and COSY are employed for the unequivocal assignment of all proton and carbon signals. scielo.br

Table 1: Representative NMR Data for 1,4-Dihydropyridine Derivatives

| Nucleus | Position | Chemical Shift (δ) Range (ppm) | Key Observations |

| ¹H | C4-H | 4.88 - 5.09 | Singlet, confirms dihydropyridine ring formation. nih.gov |

| ¹H | N-H | 5.59 - 6.10 | Singlet, characteristic of the ring NH proton. nih.gov |

| ¹³C | C2, C6 | ~146 | Downfield shift. scielo.br |

| ¹³C | C3, C5 | ~100 | Upfield shift compared to typical olefinic carbons. scielo.br |

| ¹³C | C4 | 36.8 - 41.3 | Relatively shielded position. scielo.br |

This table provides a generalized overview of NMR data based on published literature. Specific chemical shifts can vary depending on the substituents and the solvent used.

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, offers valuable insights into the functional groups and bonding arrangements within 1,4-dihydropyridine derivatives. nih.govtandfonline.com

The FTIR spectra of these compounds display characteristic absorption bands that confirm their structural features. For example, a band observed in the region of 3174.54 cm⁻¹ is attributed to the N-H stretching vibration. nih.gov Aromatic C-H stretching vibrations are typically observed around 3240 and 3061 cm⁻¹. tandfonline.com The stretching frequency of the C-H bond in a methyl group attached to the pyridine (B92270) ring can be found at approximately 3046 cm⁻¹ in the FT-Raman spectrum. tandfonline.com

The presence of a carbonyl group (C=O), often from an ester substituent, is indicated by a strong absorption band in the range of 1750–1680 cm⁻¹. tandfonline.com Aromatic C=C double bond stretching vibrations are seen near 1621 cm⁻¹ in the FTIR spectrum and 1628 cm⁻¹ in the FT-Raman spectrum. tandfonline.com These vibrational modes provide a spectral fingerprint for the 1,4-dihydropyridine scaffold. researchgate.net

Table 2: Key Vibrational Frequencies for 1,4-Dihydropyridine Derivatives

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Spectroscopic Technique |

| N-H | Stretching | ~3175 nih.gov | FTIR |

| Aromatic C-H | Stretching | 3061 - 3240 tandfonline.com | FTIR |

| Methyl C-H | Stretching | ~3046 tandfonline.com | FT-Raman |

| C=O (Ester) | Stretching | 1680 - 1750 tandfonline.com | FTIR |

| Aromatic C=C | Stretching | 1621 (FTIR), 1628 (FT-Raman) tandfonline.com | FTIR & FT-Raman |

This table summarizes characteristic vibrational frequencies. The exact positions of the peaks can be influenced by the molecular structure and sample state.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the fragmentation pathways of 1,4-dihydropyridine derivatives. arkat-usa.org The mass spectrum provides the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions, which helps in confirming the chemical structure. ijrcs.org

For many 1,4-dihydropyridine derivatives, the molecular ion peak (M+) is observed in the mass spectrum, confirming the molecular weight of the compound. ijrcs.org The fragmentation patterns can be complex but often involve characteristic losses of substituents. For instance, in derivatives with ester groups, the loss of these functional groups can be observed. The fragmentation of the dihydropyridine ring itself can also occur, leading to specific fragment ions. In some cases, a peak at M+2 is observed, which is indicative of the presence of isotopes like sulfur. The fragmentation process often starts with the cleavage of the more labile bonds, such as those in a thiazole (B1198619) ring if present, followed by the fragmentation of the more stable pyrimidine (B1678525) ring.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the empirical formula of a synthesized compound. It measures the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a sample.

The experimentally determined percentages of C, H, and N are compared with the calculated values for the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the purity and elemental composition of the 1,4-dihydropyridine derivative. arkat-usa.orgresearchgate.net For example, for 2-amino-4-(2,6-dichlorophenyl)-1-morpholino-1,4-dihydropyridine-3,5-dicarbonitrile, the calculated elemental composition was C: 54.42%, H: 4.08%, N: 18.61%, which was in good agreement with the found values of C: 54.37%, H: 4.10%, N: 18.53%. researchgate.net This validation is a critical step in the characterization of newly synthesized compounds. arkat-usa.org

Computational and Theoretical Chemistry Approaches in 3 Pyridinecarbonitrile, 1,4 Dihydro Research

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic properties of molecules. researchgate.net It is widely used to predict the molecular geometry and understand the electronic structure of 1,4-dihydropyridine (B1200194) systems. nih.govscispace.com

Electronic Structure: DFT calculations provide a detailed picture of the electron distribution within the molecule. This information helps in understanding the molecule's reactivity and properties. Key parameters derived from these calculations include total energy, dipole moment, and the distribution of electronic charge on different atoms. researchgate.netresearchgate.net These calculations are fundamental for subsequent analyses like FMO and NBO.

Table 1: Illustrative DFT-Calculated Geometrical Parameters for a 1,4-Dihydropyridine Ring System (Note: These are representative values and can vary based on the specific derivative and computational method.)

| Parameter | Typical Calculated Value |

| N1-C7 Amide Bond Length | 1.348 Å nih.gov |

| N2-C8 Amide Bond Length | 1.347 Å nih.gov |

| Phenyl-Pyridine Dihedral Angle | Can range from ~6° to ~78° nih.gov |

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Interactions and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. libretexts.org

HOMO-LUMO and Reactivity: The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, acting as a nucleophile. libretexts.org Conversely, the LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile. researchgate.netlibretexts.org The energies of the HOMO and LUMO and the energy gap between them (the HOMO-LUMO gap) are crucial indicators of a molecule's kinetic stability and chemical reactivity. researchgate.net

Small HOMO-LUMO Gap : A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. This often corresponds to higher chemical reactivity and lower kinetic stability. researchgate.net

Large HOMO-LUMO Gap : A large energy gap implies higher stability and lower reactivity.

In the context of 3-Pyridinecarbonitrile, 1,4-dihydro-, the HOMO is typically localized on the electron-rich dihydropyridine (B1217469) ring, making it the primary site for electrophilic attack. The LUMO distribution indicates the regions susceptible to nucleophilic attack. FMO analysis helps explain the redox properties of 1,4-DHPs, which are known for their ability to act as hydride donors. The energy of the HOMO is related to the ionization potential (electron-donating ability), while the LUMO energy is related to the electron affinity (electron-accepting ability). nih.gov

Table 2: Key Reactivity Descriptors from FMO Analysis

| Descriptor | Formula | Significance |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. researchgate.net |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the power of an atom or group to attract electrons. researchgate.netnih.gov |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. researchgate.net |

| Electrophilicity Index (ω) | χ²/2η | Quantifies the electrophilic character of a molecule. researchgate.netnih.gov |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Stability

Natural Bond Orbital (NBO) analysis provides a detailed chemical picture of bonding by translating the complex, delocalized molecular orbitals into localized Lewis-type structures (bonds, lone pairs, and core orbitals). wikipedia.orgsouthampton.ac.uk This method is used to analyze intramolecular interactions and understand the factors contributing to molecular stability.

Hyperconjugative Interactions and Charge Delocalization: NBO analysis quantifies the delocalization of electron density from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis NBOs. wikipedia.org These donor-acceptor interactions, known as hyperconjugative interactions, stabilize the molecule. The stabilization energy (E(2)) associated with these interactions can be calculated. For 1,4-dihydropyridine derivatives, significant interactions often involve the delocalization of electron density from lone pairs on the nitrogen atom or from C-C and C-H bonds into antibonding orbitals (σ* or π*) within the ring system. nih.gov This charge delocalization is a key factor in the stability of the dihydropyridine ring. nih.gov

Lewis Structure and Electron Density: The NBO method determines the most accurate "natural Lewis structure" by finding the set of orbitals with the highest possible percentage of the total electron density, ideally close to 2.000 electrons for a filled orbital. wikipedia.org Deviations from this ideal value indicate electron delocalization. wikipedia.org This analysis can confirm the primary bonding patterns and reveal the importance of resonance structures. wikipedia.orgsouthampton.ac.uk

Mechanistic Studies via Computational Modeling (e.g., reaction pathways, transition states, kinetics)

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving 1,4-dihydropyridines. It allows for the mapping of reaction pathways, the identification of transition states, and the calculation of kinetic parameters.

Reaction Pathways and Transition States: For reactions such as the hydride transfer from a 1,4-dihydropyridine, computational methods can model the entire reaction coordinate. scispace.com This involves locating the transition state (TS)—the highest energy point along the reaction path that connects reactants and products. The geometry and energy of the TS provide critical information about the reaction mechanism. For instance, in the reaction between 1,4-DHPs and α,β-unsaturated nitriles, computational studies can distinguish between a direct hydride transfer and a stepwise or highly asynchronous mechanism. scispace.com The calculations can reveal that the reaction proceeds through a transition state with significant aromatic character. scispace.com

Kinetics: Once the energies of the reactants and the transition state are known, the activation energy (Ea) for the reaction can be calculated. This parameter is crucial for understanding the reaction rate. Studies on the hydrolysis of related cyanopyridines have used computational methods to determine activation energies for different reaction steps. researchgate.netresearchgate.net For example, the hydrolysis of 3-cyanopyridine (B1664610) to nicotinamide (B372718) and subsequently to nicotinic acid has been modeled, with activation energies calculated for each consecutive step. researchgate.net These theoretical kinetic parameters can then be compared with experimental data.

Table 3: Example of Calculated Activation Energies for Related Reactions

| Reaction | Calculated Activation Energy (kJ/mol) |

| 3-Cyanopyridine Hydrolysis | 65.2 researchgate.net |

| Nicotinamide Hydrolysis | 85.8 researchgate.net |

Molecular Docking and Ligand-Protein Interaction Simulations (Methodologies only)

Molecular docking and simulation are computational techniques used to predict how a ligand, such as a derivative of 3-Pyridinecarbonitrile, 1,4-dihydro-, might bind to a protein receptor. These methods are central to structure-based drug design.

Molecular Docking: Molecular docking algorithms predict the preferred orientation and conformation of a ligand when bound to a target protein. The process involves two main steps:

Sampling: The algorithm explores a vast number of possible binding poses of the ligand within the protein's binding site.

Scoring: A scoring function is used to estimate the binding affinity for each pose, ranking them to identify the most likely binding mode.

Ligand-Protein Interaction Simulations: Following docking, Molecular Dynamics (MD) simulations can be used to provide a more detailed and dynamic view of the ligand-protein complex. These simulations model the movement of atoms over time, offering insights into:

The stability of the predicted binding pose.

The specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.

The conformational changes in both the ligand and the protein upon binding.

Enhanced sampling techniques, such as Metadynamics and Random Acceleration Molecular Dynamics (τRAMD), are advanced simulation methodologies used to explore the entire process of ligand binding and unbinding. nih.gov These methods can be used to calculate kinetic parameters like the dissociation rate constant (koff), which is a critical determinant of a drug's efficacy and residence time at its target. nih.gov Markov state models (MSMs) can also be constructed from multiple simulations to describe the system's dynamics in terms of transitions between different metastable states. nih.gov

Reactivity Profiles and Mechanistic Investigations of 3 Pyridinecarbonitrile, 1,4 Dihydro Systems

Chemical Transformations and Reaction Pathways of the 1,4-Dihydropyridine (B1200194) Ring System

The 1,4-dihydropyridine (1,4-DHP) ring, the core structure of 3-Pyridinecarbonitrile, 1,4-dihydro-, is a versatile heterocyclic system with well-documented reactivity. Its chemical behavior is largely dictated by its non-aromatic, enamine-like character. The most prominent reaction of the 1,4-DHP system is its propensity for oxidation to achieve an aromatic pyridine (B92270) ring. wikipedia.org For 1,4-DHPs with a hydrogen atom on the nitrogen, oxidation yields the corresponding pyridine derivative. wikipedia.org In cases where the nitrogen is substituted (N-alkyl), oxidation leads to the formation of N-alkylpyridinium cations. wikipedia.org This oxidative conversion is a key aspect of its biological function in coenzymes like NADH and has been explored as a method for measuring in vivo cerebral redox states. nih.gov

Synthetic routes to the 1,4-dihydropyridine scaffold are well-established, with the Hantzsch synthesis being a classic and widely utilized method. nih.govrsc.orgresearchgate.net This multicomponent reaction typically involves the cyclocondensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source. nih.govrsc.org Modern variations of this synthesis employ green chemistry approaches, using catalysts like glycine (B1666218) nitrate (B79036) ionic liquids or microwave irradiation to improve yields and reaction conditions. rsc.org Beyond the Hantzsch reaction, 1,4-DHPs can be prepared through other pathways, including the reduction of pyridinium (B92312) ions and iodine-mediated annulation reactions of N-cyclopropyl enamines. rsc.orgacs.org

The reactivity of the 1,4-DHP ring also extends to photochemical transformations. Irradiation can induce various reactions, including aromatization, dimerization, or intermolecular cycloadditions. nih.gov For instance, the photoreaction of certain 4-aryl-3,5-dibenzoyl-1,4-dihydropyridine derivatives with maleimides results in the formation of novel tricyclic and tetracyclic nitrogen heterocyclic systems through biradical intermediates. nih.gov

Table 1: Selected Synthetic Routes to the 1,4-Dihydropyridine Scaffold

| Synthesis Method | Description | Key Features | Reference(s) |

|---|---|---|---|

| Hantzsch Synthesis | A multi-component cyclocondensation of an aldehyde, a β-ketoester (2 equiv.), and ammonia or ammonium (B1175870) acetate (B1210297). | Classic, versatile, and widely used for creating substituted 1,4-DHPs. | nih.govrsc.orgresearchgate.net |

| Reduction of Pyridinium Ions | The chemical reduction of pre-formed pyridinium salts. | A direct method to access the dihydropyridine (B1217469) core from an aromatic precursor. | rsc.org |

| Iodine-Mediated Annulation | Annulation of N-cyclopropyl enamines in the presence of molecular iodine. | Transition-metal-free, proceeds under mild conditions, and is suitable for gram-scale operations. | acs.org |

| Cascade Reactions | One-pot reactions involving multiple steps, such as the reaction of benzaldehyde, malononitrile (B47326), arylamine, and acetylene (B1199291) dicarboxylate. | Efficient synthesis of highly substituted 1,4-DHPs. | rsc.org |

Study of Tautomerism and Aromatization Processes within Dihydropyridinecarbonitriles

The 1,4-dihydropyridine system, being a cyclic enamine, can undergo tautomerization. wikipedia.org However, the most significant transformation related to its isomeric stability is aromatization. The strong thermodynamic driving force to form a stable aromatic pyridine ring governs much of the reactivity of dihydropyridinecarbonitriles.

Quantum chemical studies have provided detailed mechanistic insights into the aromatization process. researchgate.net The oxidation of the 1,4-dihydropyridine ring is modeled as a stepwise process involving two distinct one-electron transfers. researchgate.net The proposed mechanism proceeds through the following stages:

Initial one-electron transfer from the 1,4-DHP ring to form a radical cation.

Deprotonation of the radical cation to yield a neutral radical intermediate.

A second one-electron transfer from the radical intermediate, resulting in a pyridinium cation.

Final deprotonation to produce the neutral, fully aromatized pyridine derivative. researchgate.net

Computational analyses using Density Functional Theory (DFT) have been employed to study the energetics of this process, including the potentials for the first (I1) and second (I2) one-electron transfers. researchgate.net These studies indicate that the electronic structure of the molecule, influenced by substituents or annelated rings, significantly affects the heteroaromatization process. researchgate.net In certain reaction environments, H-shuttle molecules such as water or alcohols can play a crucial role in facilitating the elimination or aromatization steps. rsc.org The aromatization process can also be the driving force in radical reactions, where a precursor molecule is designed to undergo a transformation that results in the formation of a stable aromatic system. nih.gov

Nucleophilic and Electrophilic Reactions of the Pyridinecarbonitrile Moiety

The reactivity of the aromatic pyridinecarbonitrile moiety, the oxidized form of 3-pyridinecarbonitrile, 1,4-dihydro-, is characterized by the strong electron-withdrawing nature of both the ring nitrogen and the nitrile group.

Electrophilic Aromatic Substitution (EAS): The pyridine ring is inherently electron-deficient due to the high electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic attack compared to benzene. pearson.comquimicaorganica.org Consequently, EAS reactions on pyridine require more drastic conditions. quimicaorganica.org The substitution occurs preferentially at the 3-position (and the equivalent 5-position). quimicaorganica.orgslideshare.net This regioselectivity is explained by the stability of the carbocation intermediate (the sigma complex). Attack at the 2-, 4-, or 6-positions results in a resonance structure where the positive charge is placed directly on the highly electronegative nitrogen atom, which is energetically unfavorable. vaia.comyoutube.com Attack at the 3-position avoids this destabilizing arrangement, making it the kinetically and thermodynamically favored pathway. quimicaorganica.orgvaia.com In strongly acidic media, the nitrogen atom is protonated, further deactivating the ring and often preventing EAS reactions like nitration from occurring at all. rsc.org

Nucleophilic Aromatic Substitution (NAS): Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack. Nucleophilic substitution reactions can occur, particularly when a good leaving group is present at the 2- or 4-positions, proceeding through an addition-elimination mechanism. quimicaorganica.org The intermediate Meisenheimer-like complex is stabilized by delocalizing the negative charge onto the electronegative nitrogen atom. youtube.com Even without a traditional leaving group, pyridine can undergo nucleophilic substitution where a hydride ion (H⁻) is displaced, a reaction known as the Chichibabin reaction. This reaction preferentially occurs at the 2- and 4-positions due to the superior stabilization of the negative charge in the intermediate. slideshare.netyoutube.com

Kinetic Studies of Dihydropyridinecarbonitrile Formation and Transformation

Kinetic analysis of the reactions involving dihydropyridinecarbonitriles provides critical information on reaction rates and mechanisms. While extensive experimental kinetic data for the formation and transformation of 3-Pyridinecarbonitrile, 1,4-dihydro- itself is limited in the literature, computational studies on related systems offer significant insights.

DFT calculations have been used to investigate the energetics and reaction barriers of transformations involving the 1,4-DHP core and related pyridine derivatives. researchgate.netlookchem.com For the oxidation of 1,4-dihydropyridine, quantum chemical calculations have determined the potentials for the sequential one-electron transfers that drive the aromatization process, finding that the potential for the second electron transfer is dependent on the model of the environment used in the calculations. researchgate.net

In a study of the reaction between a pyridine-boryl radical and an enone, DFT was used to map the free energy profile. lookchem.com The investigation revealed the calculated barriers for key mechanistic steps, such as the coordination of the enone to the boryl radical and the subsequent C-C bond formation. These computational results are crucial for understanding the kinetic feasibility of different reaction pathways.

Table 2: Calculated Free Energy Barriers for a Pyridine-Boryl Radical Reaction

| Reaction Step | Pathway | Calculated Barrier (kcal/mol) | Description | Reference |

|---|---|---|---|---|

| Coordination/Addition | TS1 | 10.6 | Coordination of 2-cyclohexenone to the boron atom of the pyridine-boryl radical. | lookchem.com |

| C-C Coupling | TS3 | 11.5 | Radical coupling between the pyridine-boryl radical and the enone-boryl radical intermediate (1,4-addition). | lookchem.com |

These theoretical studies provide a kinetic basis for reaction outcomes, showing, for example, that while the barrier for 1,2-addition is slightly lower, the 1,4-addition product is significantly more stable thermodynamically. lookchem.com Furthermore, kinetic data for the environmental degradation of the related aromatic compound, 3-pyridinecarbonitrile, has been estimated. The atmospheric half-life for its reaction with hydroxyl radicals is calculated to be approximately 246 days. nih.gov

Radical Chemistry Involving Pyridine-Boryl Radicals and Derivatives

In recent years, the chemistry of pyridine-boryl radicals has emerged as a powerful tool in synthetic organic chemistry. rsc.org These radicals are typically generated in situ from the reaction of a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), with pyridine or its derivatives. rsc.org The coordination of pyridine to the boron center facilitates the homolytic cleavage of the B-B bond, producing a pyridine-stabilized boryl radical. rsc.org This species can be considered a persistent radical, which allows for selective cross-coupling reactions. lookchem.comresearchgate.net

The synthetic utility of pyridine-boryl radicals is extensive and continues to grow. They have been successfully employed in a variety of transformations under mild, often metal-free conditions:

Borylation of Aryl Halides: A transition-metal-free method for synthesizing arylboronates involves the cross-coupling of an aryl radical with a pyridine-stabilized boryl radical. organic-chemistry.org

Cascade Reactions: These radicals can initiate cascade cyclization/aromatization sequences, for example, in the synthesis of functionalized indolizines from pyridines and enaminones. rsc.orgrsc.org

Reductive Couplings: Pyridine-boryl radicals act as organic reductants to generate ketyl radicals from carbonyl compounds. nih.govacs.org This has been applied to reactions like pinacol (B44631) couplings and diastereoselective ketyl-olefin cyclizations. nih.govacs.org

Functionalization of Pyridines: The unique reactivity of these radicals enables the synthesis of C-4 substituted pyridine derivatives via a radical addition/C-C coupling mechanism with α,β-unsaturated ketones. acs.org

Generation of Other Radicals: They can be used to generate alkyl radicals from precursors like prearomatic p-quinol esters through a process driven by aromatization. nih.gov

Mechanistic investigations, supported by DFT calculations and electron paramagnetic resonance (EPR) experiments, have confirmed the involvement of radical species and elucidated the reaction pathways, which can include radical-radical cross-coupling or Minisci-type addition mechanisms. rsc.orgrsc.orgorganic-chemistry.org

Role of 3 Pyridinecarbonitrile, 1,4 Dihydro As a Synthetic Synthon and Building Block

Precursor in the Synthesis of Fused Polycyclic Heterocyclic Systems

The inherent reactivity of the 1,4-dihydropyridine-3-carbonitrile moiety makes it an excellent starting point for synthesizing fused heterocyclic systems. The enamine-like character and the presence of multiple functional groups allow for subsequent ring-forming reactions to build additional heterocyclic rings onto the dihydropyridine (B1217469) core.

Pyrido[2,3-d]pyrimidines: Functionalized dihydropyridines are effective precursors for the synthesis of the pyrido[2,3-d]pyrimidine skeleton. For instance, 6-amino-4-phenyl-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile can be acetylated with acetic anhydride. This acetylated intermediate subsequently undergoes intramolecular cyclization when heated in pyridine (B92270) to furnish the corresponding pyrido[2,3-d]pyrimidine derivative researchgate.net. The reaction proceeds through the initial formation of an N-acetylated dihydropyridine, which then cyclizes to build the fused pyrimidine (B1678525) ring.

Naphthyridines: The 1,4-dihydropyridine (B1200194) ring is a key building block for constructing naphthyridine frameworks, particularly in complex, multicomponent reactions. In a notable example, 5,6-unsubstituted 1,4-dihydropyridines react with isoquinolines and dialkyl acetylenedicarboxylates in a three-component reaction. nih.gov. This process involves the in-situ formation of a Huisgen 1,4-dipole from isoquinoline and the acetylenic ester, which then undergoes a cycloaddition with the C5=C6 double bond of the 1,4-dihydropyridine. The subsequent intramolecular cyclization and rearrangement afford highly functionalized and diastereoselective isoquinolino[1,2-f] nih.govnih.govnaphthyridines nih.gov.

Thiopyrano[2,3-b]pyridines: Nicotinonitrile derivatives serve as foundational materials for the synthesis of thiopyrano[2,3-b]pyridines. semanticscholar.orgresearchgate.net. The synthesis often involves the construction of a thiopyran ring fused to the pyridine core, leveraging the reactivity of the nitrile group and adjacent positions.

Other Fused Systems: The versatility of dihydropyridine intermediates extends to other fused systems. For example, 1,6-diamino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles, which are readily synthesized, react with electrophilic agents like glyoxal to produce functionalized 6-oxo-6H-pyrido[1,2-b] nih.govmdpi.comtriazine-7,9-dicarbonitriles. sciforum.netmdpi.com.

| Dihydropyridine Precursor | Reagents | Fused Heterocyclic Product | Reference |

|---|---|---|---|

| 6-Amino-4-phenyl-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile | 1. Acetic anhydride 2. Pyridine (heat) | Pyrido[2,3-d]pyrimidine derivative | researchgate.net |

| 5,6-Unsubstituted 1,4-dihydropyridine | Isoquinoline, Dimethyl acetylenedicarboxylate (DMAD) | Isoquinolino[1,2-f] nih.govnih.govnaphthyridine | nih.gov |

| 1,6-Diamino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile | Glyoxal | Pyrido[1,2-b] nih.govmdpi.comtriazine derivative | sciforum.netmdpi.com |

Intermediates for Advanced Organic Synthesis

Beyond their direct use in forming fused rings, 1,4-dihydropyridine-3-carbonitriles are valuable as stable intermediates in multi-step synthetic sequences. Their synthesis via multicomponent reactions allows for the rapid assembly of a decorated heterocyclic core, which can then be further elaborated.

The Hantzsch dihydropyridine synthesis is a classic and efficient one-pot condensation of an aldehyde, a β-ketoester, and ammonia (B1221849) or its equivalent. organic-chemistry.orgsharif.edubeilstein-journals.org. The resulting 1,4-DHP core is a foundational structure in medicinal chemistry, famously found in calcium channel blockers like nifedipine and amlodipine (B1666008) nih.gov.

Modern synthetic strategies have expanded upon this, using 1,4-DHP intermediates for the creation of novel therapeutic agents. For example, novel 1,4-dihydropyridine derivatives bearing biphenyl-2'-tetrazole moieties have been synthesized using the Hantzsch condensation as the key step. These compounds are designed as potential dual angiotensin II receptor and calcium channel blockers, demonstrating how the 1,4-DHP core can be integrated into more complex molecular architectures nih.gov. Furthermore, the 1,4-DHP scaffold serves as a template for creating libraries of compounds for biological screening and as a precursor for generating chiral molecules through chemoenzymatic methods. wur.nl.

Chemo- and Regioselective Transformations Leading to Complex Structures

The reactivity of the 1,4-dihydropyridine-3-carbonitrile ring system can be controlled to achieve chemo- and regioselective transformations, leading to the formation of intricate molecular structures. The non-aromatic, electron-rich nature of the ring allows it to participate in reactions that are not possible for its aromatic pyridine counterpart.

A compelling demonstration of this controlled reactivity is seen in the reactions of 5,6-unsubstituted 1,4-dihydropyridines. These compounds can act as active enamines. In the absence of other dipolarophiles, they can undergo a formal [2+2] cycloaddition reaction with electron-deficient alkynes, such as dimethyl acetylenedicarboxylate (DMAD), to form unique 2-azabicyclo[4.2.0]octa-3,7-diene structures nih.gov. This transformation is highly selective and showcases the ability of the dihydropyridine C5=C6 double bond to act as a reactive component in cycloadditions.

Furthermore, the development of chemoenzymatic strategies allows for the highly selective synthesis of enantiopure 1,4-dihydropyridine derivatives. Hydrolytic enzymes are used for the asymmetrization or kinetic resolution of various 1,4-DHP precursors, providing access to chiral building blocks that are crucial for the synthesis of enantiomerically pure pharmaceuticals. This enzymatic approach offers excellent chemo-, regio-, and stereoselectivity that is often difficult to achieve with traditional chemical methods wur.nl.

| 1,4-Dihydropyridine Type | Reagent/Condition | Transformation Type | Product | Reference |

|---|---|---|---|---|

| 5,6-Unsubstituted 1,4-Dihydropyridine | Dimethyl acetylenedicarboxylate (DMAD) | Formal [2+2] Cycloaddition | 2-Azabicyclo[4.2.0]octa-3,7-diene | nih.gov |

| 5,6-Unsubstituted 1,4-Dihydropyridine | Isoquinoline, DMAD | Huisgen 1,4-Dipolar Cycloaddition | Isoquinolino[1,2-f] nih.govnih.govnaphthyridine | nih.gov |

| Prochiral 1,4-Dihydropyridine Diester | Hydrolytic Enzymes | Enantioselective Hydrolysis | Enantiopure 1,4-Dihydropyridine Monoacid | wur.nl |

Emerging Research Areas and Future Perspectives for 3 Pyridinecarbonitrile, 1,4 Dihydro Chemistry

Development of Novel Catalytic Systems for Dihydropyridine (B1217469) Synthesis

The synthesis of the 1,4-dihydropyridine (B1200194) ring system, central to 3-Pyridinecarbonitrile, 1,4-dihydro-, has traditionally been accomplished through the Hantzsch reaction. wikipedia.org However, modern research is focused on developing more efficient, selective, and sustainable catalytic systems to overcome the limitations of classical methods, such as harsh reaction conditions and low yields. wikipedia.org

A significant area of development is the use of organocatalysts. For instance, the regio- and stereoselective addition of C(1)-ammonium enolates to pyridinium (B92312) salts bearing an electron-withdrawing group, such as a cyano group at the 3-position, has been achieved using an isothiourea catalyst. nih.govscispace.comrsc.org This method provides a novel organocatalytic route to enantioenriched 1,4-dihydropyridines. nih.govscispace.comrsc.org Another approach involves the use of N,N'-dioxide/metal complexes, such as with Ni(II) or Nd(III), which have proven effective in the asymmetric catalytic cascade reaction to produce optically enriched Hantzsch dihydropyridines. acs.org

Heterogeneous catalysts are also gaining prominence due to their ease of separation and recyclability. nih.gov Materials like hydrotalcites and hydrotalcite-like compounds have been employed as solid base catalysts for the one-pot synthesis of Hantzsch dihydropyridines at room temperature. capes.gov.br Furthermore, magnetic nanoparticles have been functionalized to create efficient and recoverable catalysts for dihydropyridine synthesis. nih.gov

Recent research has also explored the use of photocatalysis. A concise and efficient photocatalytic carbon-carbon coupling of 1-benzyl-3-cyano-1,4-dihydropyridine has been reported to synthesize the corresponding bipyridine derivative without the need for transition metals or oxidants. nih.gov

Table 1: Examples of Novel Catalytic Systems for Dihydropyridine Synthesis

| Catalyst Type | Specific Catalyst Example | Key Features | Relevant Compound Type |

|---|---|---|---|

| Organocatalyst | Isothiourea (e.g., (R)-BTM) | Enantioselective synthesis of 1,4-DHPs from pyridinium salts. nih.govscispace.comrsc.org | 3-Cyano-1,4-dihydropyridines nih.govscispace.comrsc.org |

| Organocatalyst | p-sulfonic acid calix acs.orgarene | Reusable, metal-free, efficient under microwave irradiation. researchgate.net | Hantzsch dihydropyridines researchgate.net |

| Heterogeneous | Polyindole/TiO2 Nanocatalyst | Efficient under solvent-free, ambient conditions; recyclable. scirp.org | Hantzsch dihydropyridines scirp.org |

| Heterogeneous | Hydrotalcites (e.g., MgAl2-HT) | Solid base catalyst, environmentally friendly, room temperature synthesis. capes.gov.br | Hantzsch dihydropyridines capes.gov.br |

| Photocatalyst | Visible light (no metal/oxidant) | C-C coupling of 1,4-DHPs. nih.gov | 1-benzyl-3-cyano-1,4-dihydropyridine nih.gov |

Innovations in Green Chemistry Approaches for Sustainable Production

The principles of green chemistry are increasingly being integrated into the synthesis of 1,4-dihydropyridines to minimize environmental impact. nih.gov A major focus is the reduction or elimination of hazardous organic solvents. nih.gov

Solvent-free synthesis is a prominent green approach. The Hantzsch reaction has been successfully carried out under solvent-free conditions at room temperature using catalysts like ceric ammonium (B1175870) nitrate (B79036) (CAN), which offers short reaction times and simple workup procedures. nih.gov Another strategy involves performing the reaction "on-water," which is an eco-friendly protocol that avoids toxic reagents and organic solvents. nih.gov

The use of greener, renewable, and biocompatible solvents and catalysts is also a key area of innovation. Deep eutectic solvents (DES) have emerged as promising alternatives to traditional ionic liquids, offering high efficiency and recyclability for the one-pot synthesis of 1,4-DHPs. ias.ac.in Biorenewable materials are also being utilized. For example, D-glucose has been employed as a sustainable and renewable catalyst for the microwave-assisted synthesis of 1,4-dihydropyridines. jsynthchem.com Similarly, furanic aldehydes derived from lignocellulosic biomass have been used as starting materials for the synthesis of Hantzsch dihydropyridines. researchgate.net

Energy-efficient methods like microwave and ultrasonic irradiation are also being adopted to accelerate reaction times and improve yields, often in conjunction with green catalysts and solvents. asianpubs.org

Table 2: Green Chemistry Approaches for Dihydropyridine Synthesis

| Green Chemistry Approach | Specific Method/Catalyst | Advantages |

|---|---|---|

| Solvent-Free Synthesis | Ceric Ammonium Nitrate (CAN) catalyst | Environmentally friendly, short reaction times, high yields. nih.gov |

| Aqueous Media | "On-water" catalyst-free synthesis | Ecologically compatible, avoids organic solvents. nih.gov |

| Alternative Solvents | Deep Eutectic Solvents (DES) | Biocompatible, recyclable, efficient for one-pot synthesis. ias.ac.in |

| Renewable Resources | D-glucose as a catalyst | Sustainable, renewable, used in microwave-assisted synthesis. jsynthchem.com |

| Renewable Resources | Furanic aldehydes from biomass | Use of biorenewable starting materials. researchgate.net |

| Energy Efficiency | Microwave/Ultrasonic Irradiation | Reduced reaction times, often higher yields. wikipedia.orgasianpubs.org |

Computational Design and Prediction of Novel Dihydropyridine Architectures

Computational chemistry has become an indispensable tool in the design and study of novel 1,4-dihydropyridine architectures. In silico methods allow for the prediction of molecular properties, reaction mechanisms, and biological activities, thereby guiding synthetic efforts and accelerating the discovery process. nih.govrsc.org

Molecular docking is a widely used technique to predict the binding affinity and interaction of dihydropyridine derivatives with biological targets. nih.govnih.gov For example, in silico molecular docking has been used to evaluate novel 1,4-dihydropyridine-based amlodipine (B1666008) bio-isosteres as potential antihypertensive agents, with some designed compounds showing superior docking scores compared to the standard drug. nih.govrsc.org These studies often include ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling to assess the druglikeness of the designed molecules. nih.govrsc.org

Density Functional Theory (DFT) calculations are employed to investigate the structural and electronic properties of dihydropyridines. nih.govresearchgate.net These calculations can provide insights into molecular geometry, vibrational frequencies (for interpreting IR and Raman spectra), and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the reactivity and electronic transitions of the molecules. nih.govresearchgate.net

Structure-activity relationship (SAR) studies, often aided by computational analysis, help in identifying the key structural features responsible for the desired properties of dihydropyridine derivatives. nih.govnih.gov This knowledge is then used to design new molecules with enhanced efficacy. nih.gov

Advanced Spectroscopic Probes and Characterization Techniques for Dynamic Systems

The characterization of 1,4-dihydropyridines and the study of their dynamic behavior in chemical and biological systems rely on a suite of advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of dihydropyridine derivatives. One- and two-dimensional NMR techniques, such as 1H, 13C, and 15N NMR, as well as COSY, HMQC, and HMBC experiments, are used for the unequivocal assignment of all signals and to study the effect of different substituents on the chemical shifts of the dihydropyridine ring. scielo.brijrcs.orgnih.gov

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy, provides valuable information about the functional groups present in the molecule. nih.govijrcs.orgnih.gov These experimental spectra are often complemented by theoretical calculations, such as DFT, to aid in the assignment of vibrational modes. nih.govresearchgate.net

In-situ spectroscopic techniques are emerging as powerful tools for studying reaction mechanisms and characterizing transient intermediates. rsc.org Spectroelectrochemistry, which combines spectroscopic and electrochemical methods, has been used to study the oxidation of 1,4-dihydropyridines and detect the generation of final products and intermediates. researchgate.net The development of nanosecond-scale real-time single-molecule electrical monitoring techniques offers the potential to observe hidden intermediates in catalytic reactions, providing unprecedented insight into reaction pathways. oup.com

Q & A

Q. What experimental and computational approaches reconcile conflicting data in structure-activity relationship (SAR) studies?

- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., substituent position vs. potency).

- Free-energy perturbation (FEP) : Quantify binding energy changes due to specific substitutions.

- Crystallography : Resolve ligand-receptor complexes to validate docking poses and identify critical interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.